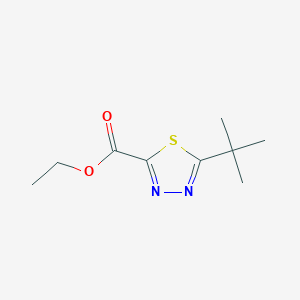
5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid ethyl ester
Cat. No. B1586313
Key on ui cas rn:
507476-05-3
M. Wt: 214.29 g/mol
InChI Key: GCRDUWDFLNKPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08697883B2
Procedure details


1 g (4.67 mmol) of ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate is dissolved in 45 mL of methanol and 0.353 g (9.33 mmol) of sodium borohydride is added portionwise, with stirring, at room temperature. The medium is stirred for 1 hour at room temperature and then concentrated under vacuum. The residue obtained is taken up in aqueous solution saturated with sodium chloride. The aqueous solution is brought to ph 7 by slowly adding, with stirring, aqueous 1N hydrochloric acid solution. After stirring for 1 hour at room temperature, the aqueous phase is extracted three times with dichloromethane and the combined organic phases are then washed once with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated to dryness. 0.802 g (100%) of the expected product is obtained in the form of an oil.
Quantity
1 g
Type
reactant
Reaction Step One





Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[S:9][C:8]([C:10](OCC)=[O:11])=[N:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+].[Cl-].[Na+].Cl>CO>[C:1]([C:5]1[S:9][C:8]([CH2:10][OH:11])=[N:7][N:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=NN=C(S1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0.353 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The medium is stirred for 1 hour at room temperature
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by slowly adding
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 1 hour at room temperature
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted three times with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases are then washed once with saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=NN=C(S1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.802 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
